molecular formula C16H13ClN8O2 B11429436 N-(2-chloro-4-nitrophenyl)-N'-(tetrazolo[1,5-a]quinoxalin-4-yl)ethane-1,2-diamine

N-(2-chloro-4-nitrophenyl)-N'-(tetrazolo[1,5-a]quinoxalin-4-yl)ethane-1,2-diamine

Cat. No.: B11429436
M. Wt: 384.8 g/mol
InChI Key: UWZGYUJCOLLDJY-UHFFFAOYSA-N
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Description

N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE is a complex organic compound that features a unique combination of functional groups, including a chloro-nitrophenyl group and a tetrazoloquinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE typically involves multi-step organic reactionsThe final step often involves the coupling of the two moieties under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted phenyl derivatives .

Scientific Research Applications

N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-BROMO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE
  • N1-(2-CHLORO-4-METHOXYPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE

Uniqueness

N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H13ClN8O2

Molecular Weight

384.8 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-N'-(tetrazolo[1,5-a]quinoxalin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C16H13ClN8O2/c17-11-9-10(25(26)27)5-6-12(11)18-7-8-19-15-16-21-22-23-24(16)14-4-2-1-3-13(14)20-15/h1-6,9,18H,7-8H2,(H,19,20)

InChI Key

UWZGYUJCOLLDJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)NCCNC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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